![molecular formula C13H14N4O2 B1486740 N-éthyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acétamide CAS No. 1428138-90-2](/img/structure/B1486740.png)

N-éthyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acétamide

Vue d'ensemble

Description

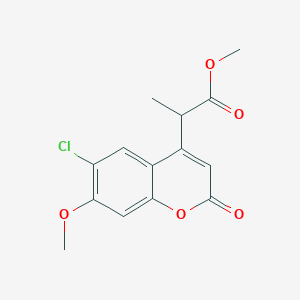

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés de l'imidazole sont connus pour leurs propriétés antimicrobiennes. Le composé en question pourrait potentiellement être synthétisé et testé contre une variété de souches microbiennes. Son efficacité peut être comparée à celle des agents antimicrobiens existants, et il peut servir de composé de tête pour le développement de nouveaux médicaments antimicrobiens .

Potentiel anticancéreux

La complexité structurelle des dérivés de l'imidazole en fait des candidats adaptés à la recherche anticancéreuse. Ce composé pourrait être étudié pour ses effets cytotoxiques sur diverses lignées de cellules cancéreuses. Des études pourraient se concentrer sur son mécanisme d'action, ses cibles potentielles dans la cellule et sa capacité à induire l'apoptose .

Applications anti-inflammatoires

En raison de la bioactivité du noyau imidazole, ce composé pourrait présenter des effets anti-inflammatoires. La recherche peut être orientée vers la compréhension de son rôle dans les voies inflammatoires, son effet sur la production de cytokines et son potentiel thérapeutique dans les maladies inflammatoires .

Propriétés antioxydantes

Les dérivés de l'imidazole ont montré un bon potentiel de piégeage dans les essais antioxydants. Ce composé pourrait être évalué pour sa capacité à neutraliser les radicaux libres et à protéger contre le stress oxydatif, qui est un facteur contributif à de nombreuses maladies chroniques .

Recherche antivirale

L'exploration des capacités antivirales de ce composé pourrait être importante, compte tenu du besoin permanent de nouveaux médicaments antiviraux. Il pourrait être testé contre une gamme de virus pour déterminer son efficacité à inhiber la réplication virale ou l'entrée dans les cellules hôtes .

Effets neuroprotecteurs

La recherche sur les effets neuroprotecteurs des dérivés de l'imidazole est un domaine en pleine croissance. Ce composé pourrait être évalué pour son potentiel à protéger les cellules neuronales des dommages, ce qui est particulièrement pertinent dans le contexte des maladies neurodégénératives .

Thérapeutiques gastro-intestinales

Compte tenu du succès d'autres dérivés de l'imidazole comme l'oméprazole dans le traitement des affections gastro-intestinales, ce composé pourrait être étudié pour son utilisation potentielle dans le traitement des ulcères, du reflux acide et d'autres affections connexes .

Applications analgésiques

Les propriétés analgésiques des dérivés de l'imidazole en font des sujets intéressants pour la recherche sur la gestion de la douleur. Ce composé pourrait être étudié pour son efficacité à réduire la douleur, son interaction avec les récepteurs de la douleur et son profil de sécurité global .

Mécanisme D'action

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. Some imidazole derivatives act by inhibiting key enzymes in the target organism, while others may interact with cell membranes or DNA .

Biochemical Pathways

Imidazole derivatives can affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

Imidazole itself is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazole derivatives can have a wide range of effects depending on their specific targets and mode of action .

Analyse Biochimique

Biochemical Properties

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate various cellular processes . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.

Cellular Effects

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell growth and survival, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to the active sites of enzymes and proteins, leading to inhibition or activation of their function. For example, it inhibits the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it modulates the activity of kinases and phosphatases, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At high doses, it can cause toxic or adverse effects, such as liver and kidney damage . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation into active or inactive metabolites . The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is an important factor that affects its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its localization and activity .

Propriétés

IUPAC Name |

N-ethyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-14-11(18)7-10-12(19)16-13-15-8-5-3-4-6-9(8)17(10)13/h3-6,10H,2,7H2,1H3,(H,14,18)(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSGQJLZHSJWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

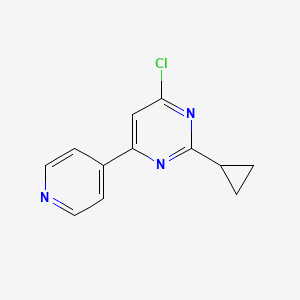

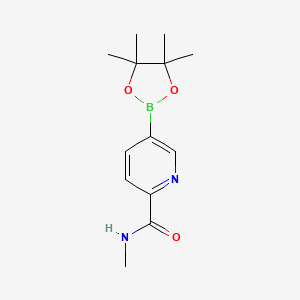

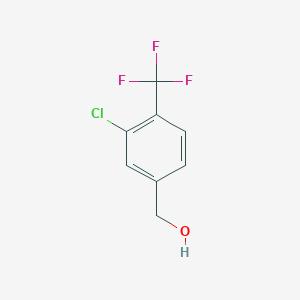

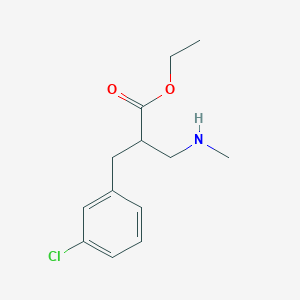

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)